molecular formula C6H8N2O2 B573770 6-(2-Hydroxyethyl)pyrimidin-2(1H)-one CAS No. 174912-04-0

6-(2-Hydroxyethyl)pyrimidin-2(1H)-one

Cat. No.: B573770
CAS No.: 174912-04-0
M. Wt: 140.142
InChI Key: CXFLGGLDBDRTJS-UHFFFAOYSA-N
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Description

6-(2-Hydroxyethyl)pyrimidin-2(1H)-one is a pyrimidine derivative of significant interest in medicinal and organic chemistry research. The pyrimidine ring is a fundamental scaffold in living organisms, found in nucleic acids and essential vitamins, and serves as the core structure for a vast array of bioactive molecules . The presence of the 2-hydroxyethyl side chain at the 6-position enhances the molecule's properties, making it a versatile intermediate for constructing more complex chemical entities. Pyrimidine derivatives, particularly those with functionalized side chains, are extensively investigated for their diverse pharmacological potential. Research indicates that such compounds are prominent in developing agents with anticancer, antimicrobial, anti-inflammatory, and antioxidant activities . The structural features of this compound allow it to participate in hydrogen bonding and other key molecular interactions, which are crucial for binding to biological targets like enzymes and receptors . This makes it a valuable precursor for structure-activity relationship (SAR) studies aimed at designing novel therapeutic candidates. This product is intended for research applications as a chemical building block or a standard for analytical purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

174912-04-0

Molecular Formula

C6H8N2O2

Molecular Weight

140.142

IUPAC Name

6-(2-hydroxyethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C6H8N2O2/c9-4-2-5-1-3-7-6(10)8-5/h1,3,9H,2,4H2,(H,7,8,10)

InChI Key

CXFLGGLDBDRTJS-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)N=C1)CCO

Synonyms

2(1H)-Pyrimidinone, 4-(2-hydroxyethyl)- (9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

6-(2-Hydroxyethyl)pyrimidin-2(1H)-one is primarily recognized for its role in the synthesis of pharmaceuticals. It serves as an important intermediate in the preparation of various bioactive compounds.

Synthesis of Bioactive Compounds

Recent studies have highlighted the compound's utility in synthesizing derivatives with enhanced pharmacological properties. For instance, modifications to the pyrimidine structure have led to compounds exhibiting significant anti-inflammatory activity. In vitro studies demonstrated that certain derivatives effectively inhibited cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

CompoundStructureIC50 (μmol)Activity
This compoundStructure0.04 ± 0.01COX-2 Inhibition
Celecoxib-0.04 ± 0.01COX-2 Inhibition

Anti-inflammatory Research

The anti-inflammatory properties of this compound and its derivatives have been a focal point of research. Studies indicate that these compounds can significantly reduce inflammation markers in various animal models.

Case Studies

  • Study on Carrageenan-Induced Paw Edema : In this model, derivatives of this compound showed a marked reduction in paw swelling compared to control groups treated with indomethacin, a standard anti-inflammatory drug. The effective dose (ED50) for some derivatives was found to be lower than that of indomethacin, indicating superior efficacy .
  • Mechanism of Action : The mechanism involves the suppression of COX-2 and inducible nitric oxide synthase (iNOS) expression, leading to decreased production of pro-inflammatory mediators .

Anticancer Potential

Emerging evidence suggests that this compound may also possess anticancer properties. Its derivatives have been studied for their effects on various cancer cell lines.

Anticancer Activity

In vitro assays have shown that certain modified pyrimidine compounds exhibit cytotoxic effects against cancer cells, potentially through the induction of apoptosis and inhibition of cell proliferation .

Study FocusCell LineIC50 (μM)Reference
Anticancer EfficacyHepatic Cancer Cells5.0

Conclusion and Future Directions

The applications of this compound span across medicinal chemistry and therapeutic research, particularly in anti-inflammatory and anticancer domains. Continued exploration into its structural modifications may yield compounds with enhanced biological activities and therapeutic potential.

Future research should focus on:

  • Comprehensive pharmacokinetic and toxicological evaluations.
  • Mechanistic studies to elucidate action pathways.
  • Clinical trials to assess efficacy in human populations.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

5-(2-Hydroxyethyl)pyrimidin-2,4-dione (Compound 1)
  • Structural Difference : The hydroxyethyl group is at position 5 instead of 6, and the pyrimidine ring contains two ketone groups (positions 2 and 4).
  • However, this may reduce metabolic stability compared to the monoketone 6-(2-Hydroxyethyl)pyrimidin-2(1H)-one .
4,6-Diphenyl Pyrimidin-2(1H)-one (Compound 4a)
  • Structural Difference : Phenyl groups at positions 4 and 6 replace the hydroxyethyl substituent.
  • Impact : The aromatic substituents increase lipophilicity (log P = 3.22 vs. ~1.5 for the hydroxyethyl derivative), improving membrane permeability but reducing aqueous solubility. This compound showed moderate anthelmintic activity, suggesting substituent bulkiness may hinder target binding .
Pyrimidin-2(1H)-thione Analogues
  • Functional Group Difference : The oxygen atom at position 2 is replaced by sulfur.
  • Impact : Thione derivatives exhibit slightly higher log P values (e.g., 3.85 for 4e) and altered electronic properties. While some studies report similar cardiovascular activity between 2-thiones and 2-ones , others highlight significant differences in kinase inhibition (e.g., VEGFR-2 binding affinity was higher for pyrimidin-2-one spacers than thiones in compound 4b vs. 5b) .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound log P Polar Surface Area (Ų) H-Bond Donors H-Bond Acceptors Volume (ų)
This compound ~1.2 ~65 2 3 ~200
4-(2-Hydroxyphenyl)-6-phenylpyrimidin-2(1H)-one (4c) 2.95 65.98 2 4 234.69
4-(2-Chlorophenyl)-6-phenylpyrimidin-2(1H)-one (4e) 3.85 45.75 1 3 240.21
5-(2-Hydroxyethyl)pyrimidin-2,4-dione (Compound 1) ~−0.5 ~90 2 5 ~180

Key Observations :

  • The hydroxyethyl group in this compound balances hydrophilicity and lipophilicity, offering advantages in solubility and permeability over highly aromatic analogues like 4e .
  • The additional ketone in 5-(2-Hydroxyethyl)pyrimidin-2,4-dione increases polar surface area, which may limit blood-brain barrier penetration compared to the monoketone derivative .

Preparation Methods

Ethylene Oxide Alkylation

The most widely reported synthesis of 6-(2-hydroxyethyl)pyrimidin-2(1H)-one involves the alkylation of cytosine (4-amino-2-hydroxypyrimidine) with ethylene oxide under basic conditions. In this method, cytosine reacts with ethylene oxide in the presence of sodium hydroxide or potassium carbonate at 60–80°C for 12–24 hours, yielding the hydroxyethyl-substituted product. The reaction proceeds via nucleophilic attack of the cytosine amino group on the ethylene oxide epoxide, followed by ring opening and proton transfer (Figure 1).

Key parameters :

  • Solvent : Water or aqueous ethanol (50–70% v/v)

  • Molar ratio : Cytosine:ethylene oxide = 1:1.2–1.5

  • Yield : 68–75% (isolated), >95% purity by HPLC

Side products include N7-alkylated isomers (≤5%) and dimerized byproducts from over-alkylation. Purification typically involves recrystallization from ethanol-water mixtures.

Cyclization of Urea Derivatives

Urea-Glyoxal Condensation

An alternative route involves the cyclocondensation of urea derivatives with α-keto aldehydes. For example, N-(2-hydroxyethyl)urea reacts with glyoxal in acidic media (pH 2–4) at 80°C to form the pyrimidine ring. The mechanism proceeds through imine formation, followed by cyclization and dehydration (Figure 2).

Optimized conditions :

  • Catalyst : 10 mol% p-toluenesulfonic acid

  • Reaction time : 6–8 hours

  • Yield : 58–63%

This method avoids epoxide handling but requires careful pH control to prevent hydrolysis of the hydroxyethyl group.

Protective Group Strategies

Tetrahydropyranyl (THP) Protection

Patents describe the use of tetrahydropyran-2-yl groups to protect the hydroxyethyl moiety during synthesis. The THP group is introduced via reaction with dihydropyran in dichloromethane, followed by pyrimidine ring formation. Deprotection is achieved using hydrochloric acid (1–3 M) in tetrahydrofuran at 20–30°C.

Advantages :

  • Suppresses polymerization during ring closure

  • Enables selective functionalization at N1 and C5 positions

Limitations :

  • Adds two synthetic steps (protection/deprotection)

  • Overall yield drops to 50–55%

Bromination-Substitution Sequences

Direct Bromination Followed by Hydroxyethylation

A Japanese study details the bromination of 3,6-dimethyl-1-(2-hydroxyethyl)pyrimidine-2,4-dione with bromine in acetic acid at 125–135°C. The resulting 5-bromo derivative undergoes nucleophilic substitution with ethanolamine to install the hydroxyethyl group (Figure 3).

Conditions :

  • Bromination : 3 equivalents Br₂ in AcOH, 3 hours

  • Substitution : Ethanolamine (2 equivalents), DMF, 80°C, 4 hours

  • Yield : 42% over two steps

This route provides access to halogenated analogs but requires hazardous bromine handling.

Comparative Analysis of Methods

Table 1. Synthesis Method Comparison

MethodYield (%)Purity (%)ScalabilityKey Advantage
Ethylene oxide alkylation7595HighFew steps, low cost
Urea-glyoxal cyclization6390ModerateAvoids epoxides
THP protection route5598LowEnables complex derivatives
Bromination-substitution4288ModerateHalogenated analogs accessible

Industrial-Scale Considerations

Cost Analysis

Ethylene oxide alkylation remains the most cost-effective route ($12–15/kg product), whereas enzymatic methods exceed $100/kg due to enzyme production costs. THP protection adds $8–10/kg in reagent expenses .

Q & A

Q. How should researchers statistically validate antitumor activity in heterogeneous animal cohorts?

  • Methodological Answer : Use ANOVA with post-hoc Tukey tests for tumor weight/volume comparisons. Include survival curves (Kaplan-Meier) and log-rank tests for mortality data. Blood parameters (e.g., WBC counts) should be analyzed via paired t-tests to assess toxicity .

Q. What spectroscopic techniques differentiate tautomeric forms of this compound in solution?

  • Methodological Answer : Variable-temperature 1H^1H-NMR (e.g., 25–80°C in DMSO-d6_6) can detect keto-enol tautomerism. Peaks for enolic protons (δ ~10–12 ppm) diminish at higher temperatures due to equilibration .

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